

Chemical structure of 2-Fluorobiphenyl-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Fluorobiphenyl-4-carboxylic acid

Cat. No.: B143661

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An In-depth Technical Guide to the Chemical Structure and Utility of 2-Fluorobiphenyl-4-carboxylic acid

This guide provides a comprehensive technical overview of **2-Fluorobiphenyl-4-carboxylic acid**, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its critical role as a precursor in the pharmaceutical industry, most notably in the production of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen.

Molecular Architecture and Physicochemical Profile

The functionality and application of a chemical compound are fundamentally dictated by its structure. **2-Fluorobiphenyl-4-carboxylic acid** is a bi-aryl compound whose unique arrangement of functional groups imparts specific reactivity and properties that are highly valued in organic synthesis.

Chemical Identity

The compound is systematically identified by several key descriptors, ensuring its unambiguous recognition in global databases and regulatory documents.

Identifier	Value	Source
CAS Number	137045-30-8	[1][2]
Molecular Formula	C ₁₃ H ₉ FO ₂	[2][3]
Molecular Weight	216.21 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F</chem>	[3]
InChI Key	PFKITESTTSWHMP-UHFFFAOYSA-N	[1]

Structural Elucidation

The structure of **2-Fluorobiphenyl-4-carboxylic acid** consists of a biphenyl core. One phenyl ring is substituted at the 4-position with a carboxylic acid group (-COOH) and at the 2-position with a fluorine atom (-F). The second phenyl ring is unsubstituted.

The ortho-positioning of the fluorine atom relative to the inter-ring C-C bond is a critical feature. This substitution induces a significant dihedral angle between the two phenyl rings due to steric hindrance. While direct crystallographic data for this specific molecule is not readily available in the cited literature, related structures like 3'-Fluorobiphenyl-4-carboxylic acid exhibit a non-planar conformation with a notable angle between the rings[4]. This torsional twist is a hallmark of ortho-substituted biphenyls and influences the molecule's overall shape, solubility, and interaction with biological targets or catalysts.

The fluorine atom also exerts a strong electron-withdrawing inductive effect, which modulates the acidity of the carboxylic acid and the reactivity of the aromatic ring system.

Caption: 2D representation of **2-Fluorobiphenyl-4-carboxylic acid**.

Physicochemical Properties

The bulk properties of the compound are critical for its handling, storage, and reaction setup.

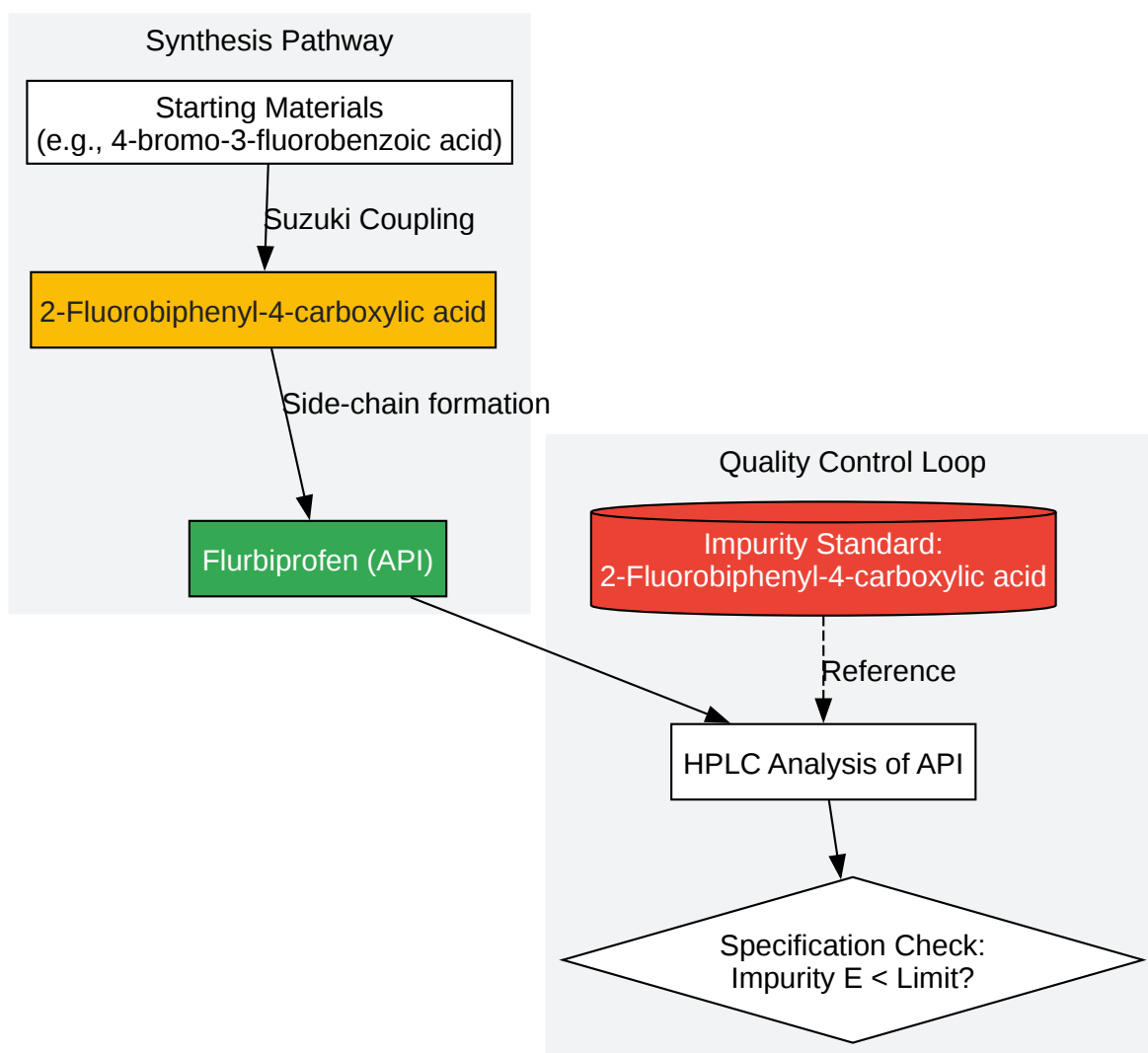
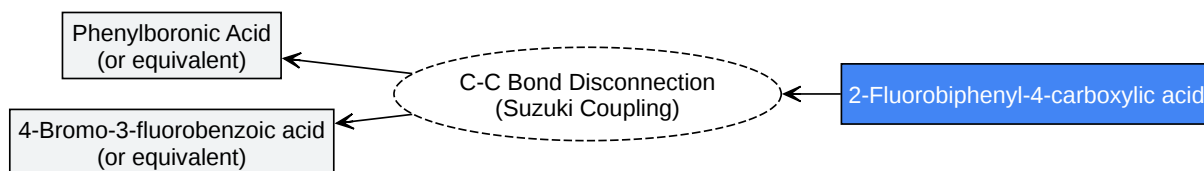
Property	Value	Source
Appearance	Solid. Described as a pale gray solid or off-white crystalline powder.	[5][6]
Melting Point	223-227 °C (lit.)	[1][7][8]
Boiling Point	361.6 ± 30.0 °C (Predicted)	[8]
Density	1.261 ± 0.06 g/cm ³ (Predicted)	[8]
Storage Conditions	Store at 0-8°C	[5][6]

Synthesis and Chemical Reactivity

As a key building block, the reliable synthesis of **2-Fluorobiphenyl-4-carboxylic acid** is paramount. The most logical and industrially scalable approaches involve modern cross-coupling methodologies.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the molecule at the biphenyl C-C bond. This suggests a cross-coupling reaction between a phenylboronic acid derivative and a fluorinated benzoic acid derivative (or their synthetic equivalents), a strategy embodied by the Suzuki-Miyaura coupling reaction.



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Caption: Role of **2-Fluorobiphenyl-4-carboxylic acid** in synthesis and QC.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

- Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity, Single Exposure - Respiratory system). [1]* Signal Word: Warning. [1]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Codes: P261, P264, P271, P301+P312, P302+P352, P305+P351+P338. [1]* Personal Protective Equipment (PPE): Recommended PPE includes gloves, eye shields, and a type N95 dust mask. [1]

Conclusion

2-Fluorobiphenyl-4-carboxylic acid is a structurally significant molecule whose value lies in its role as a sophisticated building block. Its non-planar, fluorinated biphenyl framework is a key structural motif that is carried forward into the potent anti-inflammatory drug, Flurbiprofen. An understanding of its synthesis, particularly through robust methods like Suzuki coupling, and its critical function as both a synthetic precursor and a regulatory-defined impurity standard, is indispensable for professionals in the fields of chemical synthesis and pharmaceutical development.

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